molecular formula C22H21F2NO4 B2971736 4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 2287334-69-2

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B2971736
CAS RN: 2287334-69-2
M. Wt: 401.41
InChI Key: JBBWXQGEQWJCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C22H21F2NO4 and its molecular weight is 401.41. The purity is usually 95%.
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Scientific Research Applications

Fluorenylmethyloxycarbonyl Group in Synthesis

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical , has been utilized for protecting hydroxy-groups in synthesis. It can be removed by triethylamine in dry pyridine, allowing for selective deprotection in the presence of other base-labile groups (Gioeli & Chattopadhyaya, 1982).

Cyclisation Catalysis

  • Trifluoromethanesulfonic acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and other cyclic systems, demonstrating the utility of similar structures in chemical reactions (Haskins & Knight, 2002).

Synthesis of Trifluoromethyl-Substituted Compounds

  • Rational strategies have been developed for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. These involve various synthetic methods, highlighting the diverse applications of related fluorine-containing compounds (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Solid-Phase Peptide Synthesis

  • N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids are advantageous in solid-phase peptide synthesis. The Fmoc group is cleaved by mild base, which allows the use of acid-labile side-chain blocking and resin linkages cleavable by mild acidolysis, improving the synthesis process (Chang & Meienhofer, 2009).

Crystal Structure Analysis

  • The crystal structure of 4-piperidinecarboxylic acid hydrochloride has been characterized, providing insights into the molecular conformation and interactions of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

properties

IUPAC Name

4-(difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO4/c23-19(24)22(20(26)27)9-11-25(12-10-22)21(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBWXQGEQWJCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

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